Methyl 2-(4-ethylphenyl)propanoate
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Overview
Description
Methyl 2-(4-ethylphenyl)propanoate is an organic compound with the molecular formula C12H16O2. It is a methyl ester derivative of 2-(4-ethylphenyl)propanoic acid. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-ethylphenyl)propanoate can be synthesized through the esterification of 2-(4-ethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-ethylphenyl)propanoic acid.
Reduction: 2-(4-ethylphenyl)propanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-ethylphenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(4-ethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylphenyl)propanoate
- Methyl 2-(4-isopropylphenyl)propanoate
- Methyl 2-(4-tert-butylphenyl)propanoate
Uniqueness
Methyl 2-(4-ethylphenyl)propanoate is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can result in different physical properties, such as boiling point and solubility, as well as distinct interactions with biological targets .
Properties
IUPAC Name |
methyl 2-(4-ethylphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-7-11(8-6-10)9(2)12(13)14-3/h5-9H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAVWAYVUSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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